2-Iodo-6-methylbenzaldehyde

Catalog No.
S850111
CAS No.
1261826-51-0
M.F
C8H7IO
M. Wt
246.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-methylbenzaldehyde

CAS Number

1261826-51-0

Product Name

2-Iodo-6-methylbenzaldehyde

IUPAC Name

2-iodo-6-methylbenzaldehyde

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

InChI

InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3

InChI Key

WFQGAVISAINPPF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)I)C=O

Canonical SMILES

CC1=C(C(=CC=C1)I)C=O

2-Iodo-6-methylbenzaldehyde is an organic compound characterized by the presence of an iodine atom and a methyl group attached to a benzaldehyde structure. Its chemical formula is C8H7IO, and it has a molecular weight of approximately 232.04 g/mol. The compound features an aromatic ring with a formyl group (–CHO) at one position and an iodine atom at the ortho position relative to the formyl group, along with a methyl group at the meta position. This unique arrangement contributes to its chemical properties and reactivity.

  • Intermediate in Organic Synthesis

    2-Iodo-6-methylbenzaldehyde possesses a reactive aldehyde group and an iodine substituent, both of which can be exploited in various organic reactions. The aldehyde group can participate in condensation reactions to form complex molecules, while the iodine group can be readily substituted with other functional groups through well-established methods in organic chemistry. This suggests its potential utility as a building block in the synthesis of more complex organic molecules ().

  • Precursor for Pharmaceuticals or Functional Materials

    The introduction of the iodine and methyl groups disrupts the symmetry of the benzene ring in 2-Iodo-6-methylbenzaldehyde. This can be advantageous in the design of molecules with specific biological activities or unique physical properties. Studies have shown that incorporating such functional groups can influence aspects like binding affinity to receptors or optoelectronic properties (). Further research is needed to explore if 2-Iodo-6-methylbenzaldehyde can serve as a starting material for such applications.

  • Probe Molecule in Chemical Biology

    The presence of a heavy atom like iodine can be beneficial in techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for elucidating the structure and function of biomolecules. Molecules containing iodine can be strategically incorporated into biomolecules to facilitate their visualization or study their interactions with other molecules (). While there's no current evidence, 2-Iodo-6-methylbenzaldehyde could potentially be investigated for such purposes.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The iodine atom can be displaced in nucleophilic substitution reactions, making it a useful precursor for synthesizing other compounds.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules .
  • Cannizzaro Reaction: In the presence of strong bases, 2-iodo-6-methylbenzaldehyde may undergo the Cannizzaro reaction, leading to the formation of both a carboxylic acid and a primary alcohol .

There are several methods for synthesizing 2-iodo-6-methylbenzaldehyde:

  • Direct Halogenation: One common method involves the iodination of 6-methylbenzaldehyde using iodine in the presence of a suitable oxidizing agent.
  • Sandmeyer Reaction: Iodobenzene can be transformed into 2-iodo-6-methylbenzaldehyde through a Sandmeyer reaction, where it reacts with copper(I) salts and nitrogen sources .

2-Iodo-6-methylbenzaldehyde has various applications in organic synthesis and materials science:

  • Building Block in Organic Synthesis: It serves as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Dyes and Pigments: Due to its unique structure, it may also find applications in the production of dyes and pigments.

Several compounds share structural similarities with 2-iodo-6-methylbenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-IodobenzaldehydeIodine at ortho positionSimpler structure without methyl group
4-Iodo-3-methylbenzaldehydeIodine at para positionDifferent substitution pattern
2-Hydroxy-6-methylbenzaldehydeHydroxyl group instead of iodineExhibits different reactivity due to hydroxyl group

These compounds differ primarily in their substituents on the benzene ring, which significantly influences their chemical behavior and potential applications.

Molecular Structure and Conformational Analysis

2-Iodo-6-methylbenzaldehyde exhibits a distinctive molecular architecture characterized by the presence of both an aldehyde functional group and an iodine substituent on a methylated benzene ring [1] [2]. The compound possesses the molecular formula C₈H₇IO with a molecular weight of 246.05 grams per mole [1] [3] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-iodo-6-methylbenzaldehyde, reflecting the positioning of the iodine atom at the 2-position and the methyl group at the 6-position relative to the aldehyde group [2] [4].

The molecular structure can be described through its Simplified Molecular Input Line Entry System representation as O=CC1=C(C)C=CC=C1I, which clearly delineates the connectivity pattern of the aromatic ring system [3] [5]. The International Chemical Identifier code 1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 provides additional structural verification through its systematic encoding [2] [4].

Conformational analysis reveals that the aldehyde group can adopt different orientations relative to the benzene ring plane, similar to other substituted benzaldehydes [6]. The presence of the ortho-positioned iodine atom significantly influences the preferred conformational states due to steric interactions and electronic effects [6]. Research on related benzaldehyde derivatives indicates that ortho-substituted compounds typically exhibit restricted rotation around the carbon-carbon bond connecting the aldehyde group to the aromatic ring [7] [6].

The molecular geometry is further characterized by the International Chemical Identifier Key WFQGAVISAINPPF-UHFFFAOYSA-N, which serves as a unique identifier for this specific structural arrangement [2] [4]. The three-dimensional arrangement of atoms creates a molecular framework where the iodine atom's significant size and electronegativity substantially influence the overall molecular properties and reactivity patterns.

Crystallographic Data and Solid-State Properties

2-Iodo-6-methylbenzaldehyde exists as a solid at room temperature, with crystallographic studies providing insights into its solid-state organization [2] [4] [8]. The compound typically appears as a solid or semi-solid material with varying physical forms depending on purity and crystallization conditions [8].

The molecular packing in the crystalline state is influenced by several intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the iodine atom [9]. Crystallographic investigations of related iodobenzaldehyde compounds have demonstrated that the iodine substituent plays a crucial role in determining crystal packing arrangements through its ability to participate in specific intermolecular contacts [9] [10].

The crystal structure exhibits characteristics typical of substituted aromatic aldehydes, with molecules arranged in patterns that optimize intermolecular interactions while minimizing steric repulsion [9]. The presence of both the methyl group and the iodine atom creates a unique packing environment that differs significantly from unsubstituted benzaldehyde or other halogenated derivatives.

Solid-state properties are significantly influenced by the molecular geometry and the electronic effects of the substituents [11]. The iodine atom's large atomic radius and high polarizability contribute to the material's density and packing efficiency in the crystalline phase. Storage recommendations typically specify maintaining the compound in dark conditions at temperatures between 2-8°C, indicating sensitivity to light and thermal degradation [3] [8].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 2-iodo-6-methylbenzaldehyde through characteristic chemical shift patterns and coupling constants [12] [13] [7]. The aldehyde proton typically appears as a distinctive singlet in the downfield region around 9-10 parts per million, consistent with the deshielding effect of the carbonyl group [12] [14].

The aromatic proton signals appear in the expected aromatic region between 6.5-8.5 parts per million, with specific chemical shifts influenced by the electronic effects of both the iodine and methyl substituents [12] [7]. The methyl group protons generate a characteristic singlet around 2-3 parts per million, with the exact position dependent on the electronic environment created by the adjacent aromatic system [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 190 parts per million, typical for aromatic aldehydes [13] [16]. The aromatic carbon signals appear in the range of 120-140 parts per million, with the carbon bearing the iodine substituent showing characteristic downfield shifts due to the heavy atom effect [12] [13].

Coupling patterns in the aromatic region provide additional structural confirmation, with the substitution pattern creating specific splitting patterns that are diagnostic for the 2,6-disubstituted benzaldehyde framework [12] [7]. The nuclear magnetic resonance data collectively confirm the proposed structure and substitution pattern of the compound.

Infrared Spectral Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within 2-iodo-6-methylbenzaldehyde [17] [18] [19]. The carbonyl stretching vibration appears as a strong absorption band in the region of 1700-1750 wavenumbers, typical for aromatic aldehydes [17] [19].

The aldehyde carbon-hydrogen stretching vibrations manifest as characteristic bands in the 2800-2750 wavenumber region, providing clear evidence for the aldehyde functionality [17] [14] [20]. These bands are particularly diagnostic for aldehydes and help distinguish them from other carbonyl-containing compounds.

Aromatic carbon-carbon stretching vibrations appear as sharp peaks around 1600, 1490, and 1410 wavenumbers, confirming the presence of the benzene ring system [17] [20]. The aromatic carbon-hydrogen stretching vibrations occur in the 3100-3000 wavenumber region, though these bands may be relatively weak [17] [14].

Additional vibrations associated with the methyl group and carbon-iodine bond contribute to the fingerprint region of the spectrum, providing further structural confirmation [17] [18]. The overall infrared spectral profile is consistent with the proposed molecular structure and functional group arrangement.

Ultraviolet-Visible Spectroscopic Profile

Ultraviolet-visible spectroscopy of 2-iodo-6-methylbenzaldehyde reveals electronic transitions characteristic of substituted aromatic aldehydes [21] [22] [23]. The compound exhibits absorption bands in both the ultraviolet and near-visible regions due to the extended conjugation between the aromatic ring and the carbonyl group.

The primary absorption maximum typically occurs in the ultraviolet region around 250-300 nanometers, corresponding to π→π* transitions within the aromatic system [21] [22]. The presence of the iodine substituent may cause bathochromic shifts in these transitions due to the heavy atom effect and extended conjugation [21] [23].

Additional absorption features may appear at longer wavelengths due to n→π* transitions involving the carbonyl lone pairs [21] [22]. The exact position and intensity of these bands are influenced by the electronic effects of both the methyl and iodine substituents on the aromatic ring system.

The compound's absorption profile in the ultraviolet-visible region makes it suitable for analytical applications using spectrophotometric methods [22] [23]. The spectroscopic behavior provides valuable information about the electronic structure and can be used for quantitative analysis and purity assessment.

Physicochemical Parameters

Solubility Profile in Various Solvents

The solubility characteristics of 2-iodo-6-methylbenzaldehyde vary significantly depending on the solvent system employed [24] [25]. The compound demonstrates good solubility in methanol, which is commonly utilized for purification and analytical procedures [24] [25]. This polar protic solvent effectively solvates the compound through hydrogen bonding interactions with the carbonyl oxygen atom.

Organic solvents such as ethanol and other alcohols also provide favorable solubility conditions for the compound [26]. The solubility in alcoholic media makes these solvents suitable for recrystallization procedures and synthetic applications involving the compound as a starting material or intermediate.

The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character [27] [28]. The presence of the large iodine atom and the methyl group further reduces aqueous solubility by increasing the hydrophobic surface area of the molecule. This poor water solubility is typical for halogenated aromatic compounds and influences both handling procedures and environmental fate considerations.

Non-polar organic solvents may provide varying degrees of solubility depending on their specific properties and the temperature conditions employed [23] [29]. The solubility profile ultimately reflects the balance between the polar carbonyl group and the hydrophobic aromatic ring system with its substituents.

Melting Point and Thermal Stability

Thermal analysis of 2-iodo-6-methylbenzaldehyde reveals important information about its phase transition behavior and thermal stability characteristics [24] [30]. While specific melting point data for this exact compound may vary depending on purity and measurement conditions, related iodobenzaldehyde compounds typically exhibit melting points in the range of 30-80°C [24] [25] [31].

Comparative analysis with similar compounds provides insights into expected thermal behavior patterns [30] [23]. The 2-iodobenzaldehyde analog exhibits a melting point of 36-39°C, while 3-iodobenzaldehyde melts at 57-60°C, and 4-iodobenzaldehyde has a melting point of 78-82°C [24] [31] [28]. These variations reflect the influence of substitution patterns on crystal packing and intermolecular forces.

Thermal stability considerations are important for storage and handling procedures [30] [23]. The compound should be stored under controlled temperature conditions, typically at 2-8°C, to prevent thermal degradation and maintain chemical integrity [3] [8]. Light sensitivity is also a concern, requiring storage in dark conditions to prevent photochemical decomposition.

The thermal properties influence both synthetic applications and analytical procedures involving the compound [30] [29]. Understanding the thermal behavior is essential for developing appropriate purification methods and establishing suitable reaction conditions for synthetic transformations.

Molecular Polarity and Dipole Moment

The molecular polarity of 2-iodo-6-methylbenzaldehyde arises from the asymmetric distribution of electron density within the molecule [6] [32]. The compound exhibits significant polarity due to the presence of the highly electronegative carbonyl group and the polarizable iodine atom, both of which contribute to the overall dipole moment.

The carbonyl group serves as a major contributor to molecular polarity, with the carbon-oxygen double bond creating a significant dipole moment directed from carbon to oxygen [6] [33]. This polar functionality strongly influences the compound's physical properties, including its solubility characteristics and intermolecular interactions.

The iodine substituent adds additional complexity to the polarity profile through its high polarizability and significant electronegativity difference compared to carbon [6] [32]. The large electron cloud associated with the iodine atom can undergo distortion in response to external electric fields, contributing to both permanent and induced dipole interactions.

The methyl group provides a small but measurable contribution to the overall molecular polarity through its electron-donating character [32]. The combination of these various polar and polarizable groups creates a complex dipolar system that influences the compound's behavior in various chemical and physical processes.

Computational studies on related substituted benzaldehydes suggest that ortho-substituted derivatives exhibit modified dipole moments compared to their parent compounds [6]. The specific dipole moment value for 2-iodo-6-methylbenzaldehyde would require experimental determination or high-level computational analysis to obtain precise quantitative data.

PropertyValueReference
Molecular FormulaC₈H₇IO [1] [2]
Molecular Weight246.05 g/mol [1] [3] [2]
CAS Registry Number1261826-51-0 [1] [3] [2]
Physical StateSolid [2] [8]
Storage Temperature2-8°C [3] [8]
Light SensitivitySensitive [3] [8]
Solubility in MethanolSoluble [24] [25]
Water SolubilityLimited [27] [28]

2-Iodo-6-methylbenzaldehyde represents a fascinating example of multifunctional organic chemistry, where three distinct reactive sites contribute to its overall chemical behavior. This compound, with the molecular formula C₈H₇IO and molecular weight of 246.05 grams per mole, demonstrates complex reactivity patterns arising from the interplay between its aldehyde group, aromatic ring system, and halogen substituent [1] [2].

Functional Group Reactivity Analysis

The reactivity of 2-Iodo-6-methylbenzaldehyde can be understood through systematic analysis of each functional group present in the molecule. The compound possesses three primary reactive sites: the aldehyde carbonyl group, the aromatic ring system, and the iodine substituent, each contributing distinct reactivity patterns that influence the overall chemical behavior of the molecule.

Aldehyde Group Reactivity

The aldehyde functional group in 2-Iodo-6-methylbenzaldehyde serves as the primary electrophilic center, exhibiting characteristic reactivity patterns typical of carbonyl compounds. The carbonyl carbon experiences significant electrophilic character due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom withdraws electron density from the carbon center [3] [4].

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbonyl carbon. The reaction mechanism involves initial nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the final addition product [5] [6]. Common nucleophiles that react with the aldehyde include hydrogen cyanide to form cyanohydrins, water to form hydrates, and various organometallic reagents such as Grignard reagents to produce secondary alcohols.

However, the reactivity of the aldehyde group in 2-Iodo-6-methylbenzaldehyde is moderated by the presence of the aromatic ring system. Aromatic aldehydes, including benzaldehyde derivatives, demonstrate reduced reactivity compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring [7] [8]. This resonance stabilization decreases the electrophilic character of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to simple aliphatic aldehydes.

Oxidation and Reduction Reactions

The aldehyde group exhibits high susceptibility to oxidation reactions, readily converting to the corresponding carboxylic acid under various oxidizing conditions [9] [10]. Common oxidizing agents such as acidified potassium dichromate, potassium permanganate, or even atmospheric oxygen can facilitate this transformation. The oxidation proceeds through a mechanism involving nucleophilic addition of water to the carbonyl, followed by elimination processes that result in carboxylic acid formation.

Conversely, the aldehyde group undergoes reduction reactions to form primary alcohols when treated with reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation conditions [11] [12]. The reduction mechanism involves hydride transfer to the carbonyl carbon, followed by protonation to yield the corresponding alcohol product.

Aromatic Ring Reactivity

The aromatic ring system in 2-Iodo-6-methylbenzaldehyde exhibits modified reactivity patterns due to the presence of multiple substituents that influence the electronic distribution within the benzene ring. The ring bears three substituents: the electron-withdrawing aldehyde group, the electron-withdrawing iodine atom, and the electron-donating methyl group [13] [14].

Electrophilic Aromatic Substitution

The aromatic ring demonstrates moderate reactivity toward electrophilic aromatic substitution reactions. The aldehyde group functions as a strong electron-withdrawing group through both inductive and resonance effects, significantly deactivating the aromatic ring toward electrophilic attack [15] [16]. This deactivation results in reduced reaction rates compared to unsubstituted benzene and directs incoming electrophiles to the meta position relative to the aldehyde group.

The iodine substituent also contributes to ring deactivation through its electron-withdrawing inductive effect, although it maintains some electron-donating character through resonance involving its lone pairs [17] [18]. The relative rate of electrophilic aromatic substitution for iodine-substituted benzenes is significantly reduced compared to benzene itself, with iodine showing a relative rate of approximately 0.18 in nitration reactions [16].

The methyl group provides a counterbalancing electron-donating effect through hyperconjugation and inductive effects, partially offsetting the deactivating influences of the aldehyde and iodine substituents [19] [20]. However, the overall electronic effect remains net deactivating due to the stronger influence of the electron-withdrawing groups.

Directing Effects and Regioselectivity

The combined influence of the three substituents creates a complex pattern of directing effects. The aldehyde group directs electrophilic substitution to the meta position, while the iodine and methyl substituents exhibit ortho-para directing character, though the iodine substituent is weakly deactivating [13] [14]. This combination of directing effects results in selective substitution patterns that depend on the specific reaction conditions and the nature of the incoming electrophile.

Iodine Substituent Reactivity

The iodine substituent in 2-Iodo-6-methylbenzaldehyde represents the most reactive site for substitution reactions, owing to the exceptional leaving group ability of iodide. The carbon-iodine bond is relatively weak and polarizable, making it susceptible to nucleophilic attack and subsequent substitution [21] [17].

Nucleophilic Substitution Reactions

The iodine atom readily undergoes nucleophilic substitution reactions through both unimolecular and bimolecular mechanisms. The large size and polarizability of the iodine atom stabilize the transition state for nucleophilic attack, facilitating substitution with various nucleophiles including hydroxide, alkoxide, cyanide, and organometallic reagents. These reactions provide efficient pathways for functional group transformation and synthetic elaboration of the molecule.

Cross-Coupling Reactions

The iodine substituent serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. The strong carbon-palladium bond formation and facile oxidative addition of the carbon-iodine bond make these transformations highly efficient and selective [21]. These reactions enable the construction of complex carbon-carbon bonds while preserving the integrity of the aldehyde functional group.

Halogen Bonding Characteristics and Implications

The iodine substituent in 2-Iodo-6-methylbenzaldehyde exhibits significant halogen bonding characteristics that influence both its solid-state packing and solution-phase behavior. Halogen bonding represents a non-covalent interaction between the electrophilic region of a halogen atom and electron-rich species, with iodine demonstrating the strongest halogen bonding tendency among the halogens [22] [23].

Electrostatic Potential and Sigma-Hole Formation

The iodine atom develops regions of positive electrostatic potential, termed sigma-holes, along the extensions of the carbon-iodine covalent bond. These sigma-holes arise from the anisotropic distribution of electron density around the iodine atom, creating electrophilic sites that can interact with nucleophilic partners [23] [24]. The strength of these interactions depends on the electronic nature of the carbon-iodine bond and the presence of electron-withdrawing groups on the aromatic ring.

In 2-Iodo-6-methylbenzaldehyde, the electron-withdrawing aldehyde group enhances the electrophilic character of the iodine sigma-hole through inductive effects, potentially strengthening halogen bonding interactions. The molecular electrostatic potential calculations indicate that iodine-containing aromatic compounds exhibit significant positive electrostatic potential values, with typical values ranging from 0.027 to 0.049 electron units depending on the electronic environment [23].

Intermolecular Interactions and Crystal Packing

The halogen bonding capability of the iodine substituent influences the solid-state packing arrangements of 2-Iodo-6-methylbenzaldehyde. These interactions can determine crystal structure, melting point, and solubility characteristics. The directional nature of halogen bonds, typically forming linear arrangements with bond angles approaching 180 degrees, contributes to the formation of ordered crystalline structures [25] [22].

Implications for Reactivity and Selectivity

Halogen bonding interactions can influence the reactivity and selectivity of 2-Iodo-6-methylbenzaldehyde in various chemical transformations. The formation of halogen-bonded complexes with nucleophiles can serve as pre-reaction complexes, potentially altering reaction pathways and selectivity patterns. Additionally, halogen bonding can influence the approach of reagents to reactive sites, affecting both the rate and stereochemical outcome of reactions [23] [26].

Electronic Effects of Methyl and Iodo Substituents

The electronic effects of the methyl and iodine substituents in 2-Iodo-6-methylbenzaldehyde create a complex electronic environment that significantly influences the reactivity of all functional groups present in the molecule. These effects operate through both inductive and resonance mechanisms, with their relative contributions varying depending on the specific reaction conditions and the nature of the attacking species.

Inductive Effects

The methyl group exerts a weak electron-donating inductive effect due to the slightly lower electronegativity of carbon compared to hydrogen. This effect, designated as the plus-I effect, results in increased electron density at the attachment point and influences the reactivity of nearby functional groups [19] [20]. The inductive effect of the methyl group is relatively short-range, with its influence diminishing rapidly with distance from the substitution site.

Conversely, the iodine substituent demonstrates a strong electron-withdrawing inductive effect arising from its high electronegativity and polarizability. The minus-I effect of iodine reduces electron density at the attachment point and influences the electronic distribution throughout the aromatic ring system [16]. The magnitude of this effect places iodine among the moderately strong electron-withdrawing groups, with Hammett sigma values indicating significant electron-withdrawing character.

Resonance Effects and Mesomeric Interactions

The iodine substituent exhibits dual electronic character through resonance effects. While the inductive effect of iodine is electron-withdrawing, the resonance effect is electron-donating due to the presence of lone pairs on the iodine atom that can participate in pi-electron delocalization with the aromatic ring [17] [14]. This plus-M effect partially counteracts the electron-withdrawing inductive effect, resulting in a net weakly deactivating influence on the aromatic ring.

The methyl group, being an alkyl substituent, does not participate in classical resonance effects with the aromatic ring. However, hyperconjugation effects can provide some electron-donating character, particularly in the para position relative to the methyl group [19] [20]. This hyperconjugative interaction involves the overlap of carbon-hydrogen sigma bonds with the aromatic pi-system, resulting in enhanced electron density at specific positions on the ring.

Combined Electronic Effects on Reactivity

The combined electronic effects of the methyl and iodine substituents create a complex electronic environment that influences the reactivity of the aldehyde group and the aromatic ring system. The electron-withdrawing effect of the aldehyde group is moderated by the electron-donating character of the methyl group, while the iodine substituent provides additional electron-withdrawing influence through inductive effects.

These electronic perturbations affect the electrophilic character of the aldehyde carbonyl carbon, potentially reducing its reactivity toward nucleophilic addition reactions compared to simple aromatic aldehydes. The aromatic ring experiences net deactivation due to the combined influence of the aldehyde and iodine substituents, with the methyl group providing partial compensation through its electron-donating effects.

Hammett Correlations and Quantitative Analysis

The electronic effects of the substituents can be quantitatively analyzed using Hammett correlations, which relate the electronic effects of substituents to their influence on reaction rates and equilibria. The methyl group exhibits negative Hammett sigma values (σmeta = -0.07, σpara = -0.17), indicating its electron-donating character [19] [20]. The iodine substituent shows positive sigma values, reflecting its net electron-withdrawing influence on the aromatic system.

These quantitative relationships provide predictive capabilities for understanding the reactivity patterns of 2-Iodo-6-methylbenzaldehyde in various chemical transformations. The electronic effects can be used to predict reaction rates, selectivity patterns, and equilibrium positions for reactions involving this compound.

Stability Under Various Reaction Conditions

The stability of 2-Iodo-6-methylbenzaldehyde under different reaction conditions represents a critical consideration for its synthetic utility and storage requirements. The compound exhibits variable stability depending on environmental factors such as temperature, pH, light exposure, and the presence of reactive species [27] [28].

Thermal Stability

2-Iodo-6-methylbenzaldehyde demonstrates reasonable thermal stability under ambient conditions, with decomposition typically occurring only at elevated temperatures. The compound can be stored at room temperature for extended periods without significant degradation, although storage at reduced temperatures (2-8°C) is recommended to minimize potential decomposition processes [2] [29].

At elevated temperatures, several decomposition pathways become accessible. The aldehyde group can undergo thermal decomposition through decarbonylation processes, particularly in the presence of catalytic species. The carbon-iodine bond, being relatively weak, can undergo homolytic cleavage at high temperatures, generating iodine radicals that can initiate further decomposition reactions [30] [31].

pH Stability and Acid-Base Sensitivity

The stability of 2-Iodo-6-methylbenzaldehyde shows significant pH dependence, with optimal stability observed under neutral to slightly acidic conditions. Under strongly acidic conditions, the aldehyde group can undergo acid-catalyzed reactions including condensation processes and hydration reactions that may lead to product degradation [32] [33].

Strong basic conditions present particular challenges for stability, as the aldehyde group can undergo base-catalyzed reactions such as the Cannizzaro reaction, particularly relevant for aromatic aldehydes lacking alpha-hydrogen atoms [34] [35]. In this reaction, two molecules of the aldehyde undergo disproportionation to form a carboxylic acid and a primary alcohol, representing a significant degradation pathway under basic conditions.

Photochemical Stability

The compound exhibits sensitivity to light exposure, requiring protection from both UV and visible light to maintain stability during storage and handling [29] [2]. Photochemical processes can initiate various degradation pathways, including radical formation and photoinduced decomposition of the carbon-iodine bond.

The aromatic ring system can absorb UV radiation, leading to excited state formation that may facilitate various photochemical reactions. The aldehyde group is also susceptible to photochemical processes, including photo-oxidation and photoreduction reactions that can compromise the integrity of the molecule [36].

Oxidative Stability

2-Iodo-6-methylbenzaldehyde demonstrates moderate sensitivity to oxidative conditions, with the aldehyde group being particularly susceptible to oxidation. Atmospheric oxygen can slowly oxidize the aldehyde to the corresponding carboxylic acid, a process that is accelerated in the presence of moisture, light, and catalytic impurities [27] [36].

The oxidation process follows a radical chain mechanism, with the formation of peroxy radicals and other reactive intermediates that can propagate the oxidation process. The rate of oxidation can be minimized through proper storage conditions, including the use of antioxidants, inert atmospheres, and appropriate temperature control [36].

Stability in Organic Solvents

The compound exhibits good stability in most organic solvents, with particular compatibility observed in aprotic solvents such as dichloromethane, toluene, and ethyl acetate. Protic solvents may facilitate certain degradation reactions, particularly under acidic or basic conditions, although the compound generally maintains reasonable stability in alcoholic solvents under neutral conditions [29].

Hydrolytic Stability

Under aqueous conditions, 2-Iodo-6-methylbenzaldehyde can undergo hydrolysis reactions, particularly involving the carbon-iodine bond. The hydrolysis rate depends on pH, temperature, and the presence of catalytic species. The compound shows enhanced stability in dry conditions, emphasizing the importance of moisture control during storage and handling [29] [27].

Storage and Handling Recommendations

Based on the stability characteristics, optimal storage conditions for 2-Iodo-6-methylbenzaldehyde include low temperature (2-8°C), protection from light, dry conditions, and inert atmosphere when possible. The compound should be stored in appropriate containers that minimize exposure to air, moisture, and light [2] [29].

During handling and synthetic applications, consideration should be given to the potential for degradation under the specific reaction conditions employed. The use of protective measures such as inert atmospheres, appropriate temperature control, and minimization of reaction times can help preserve the integrity of the compound during synthetic transformations.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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